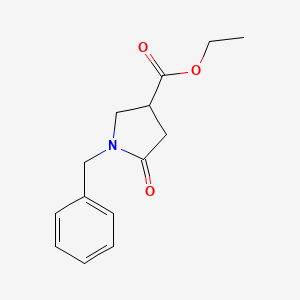

Ethyl-1-Benzyl-5-oxopyrrolidin-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Wissenschaftliche Forschungsanwendungen

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl 3-oxopyrrolidine-1-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Wirkmechanismus

The mechanism of action of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and ester groups may play a role in binding to active sites, while the pyrrolidine ring provides structural stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate

- Ethyl 5-oxopyrrolidine-2-carboxylate

Uniqueness

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is unique due to the position of the oxo group on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Biologische Aktivität

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate features a pyrrolidine ring with a benzyl group and a carboxylate functional group. Its molecular formula is C15H17NO3, with a molecular weight of approximately 273.30 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been studied in several contexts, including:

- Neuroprotective Effects : Similar compounds have demonstrated protective activities against neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Research shows promise in combating multidrug-resistant bacterial strains.

Table 1: Summary of Biological Activities

Neuroprotective Mechanism

In vitro studies have shown that derivatives of Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can attenuate calcium influx and suppress the upregulation of NR2B subunits in NMDA receptors, which are implicated in excitotoxicity. For instance, compound 12k from related studies exhibited significant neuroprotective activity by fitting well into the binding site of NR2B-NMDA receptors, enhancing its therapeutic potential in neuroprotection .

Anticancer Mechanism

The anticancer activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation. In studies involving A549 human lung adenocarcinoma cells, compounds similar to Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate demonstrated reduced cell viability, indicating a promising pathway for cancer treatment . The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly influence the cytotoxic potency against cancer cells while maintaining low toxicity towards non-cancerous cells.

Antimicrobial Mechanism

The antimicrobial properties are attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Studies have shown effectiveness against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, highlighting the need for further exploration into their mechanisms as potential antibiotics .

Case Study 1: Neuroprotection Against NMDA Toxicity

A study evaluated the protective effects of Ethyl 1-benzyl-5-oxopyrrolidine derivatives against NMDA-induced cytotoxicity. Results indicated that certain derivatives significantly reduced neuronal death and improved cognitive function in animal models, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity Assessment

In another investigation, various derivatives were tested on A549 lung cancer cells. The study found that certain compounds exhibited over 60% reduction in cell viability at concentrations as low as 100 µM, outperforming traditional chemotherapeutics like cisplatin . This underscores the importance of continued research into their anticancer capabilities.

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAXFXNAKPDEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512498 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-87-9 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.